molecular formula C19H19ClN2O3S B2560269 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 851803-95-7

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No. B2560269
CAS RN: 851803-95-7
M. Wt: 390.88
InChI Key: JSSWQAGWMDPAIX-UHFFFAOYSA-N
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Description

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

A new series of compounds including urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized. These compounds were screened for in vitro antioxidant activity using various methods, and a preliminary study of the structure–activity relationship revealed potent activity. These findings suggest that the title compounds, which share structural similarities with the chemical , represent a new class of potent antioxidant agents, indicating the potential for further investigation in this area (Reddy et al., 2015).

Antibacterial and Anticancer Activities

Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown potential antimicrobial and anticancer agents. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity. The study revealed that some synthesized compounds exhibited higher anticancer activity than doxorubicin, a reference drug, highlighting the significance of such compounds in developing new therapeutic agents (Hafez et al., 2016).

Luminescence Sensing and Pesticide Removal

A family of thiophene-based metal-organic frameworks (MOFs) was constructed and demonstrated to be efficient luminescent sensory materials for environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These compounds could detect these contaminants selectively and sensitively while being unaffected by other molecules that may coexist. Furthermore, these MOFs have been reported as capable of recyclable detection and high-performance trapping of 2,4-dichlorophenol from wasted methanol solution, indicating their utility in environmental remediation and sensing applications (Zhao et al., 2017).

properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-16-8-7-13(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSWQAGWMDPAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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